An In-Depth Technical Guide to N-(3,5-di-tert-butylphenyl)-1,2-benzenediamine: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to N-(3,5-di-tert-butylphenyl)-1,2-benzenediamine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
This document provides a comprehensive overview, including a proposed, robust synthetic protocol, predicted physicochemical and spectroscopic properties, and a discussion of its potential applications, particularly in drug discovery and catalysis. The insights herein are curated for the discerning researcher, offering a blend of theoretical grounding and practical, actionable methodologies.
Introduction to N-(3,5-di-tert-butylphenyl)-1,2-benzenediamine
N-(3,5-di-tert-butylphenyl)-1,2-benzenediamine is an aromatic diamine characterized by the fusion of a 1,2-benzenediamine (also known as o-phenylenediamine) moiety with a 3,5-di-tert-butylphenyl group via a secondary amine linkage. The presence of the bulky tert-butyl groups imparts significant steric hindrance around the nitrogen atom and influences the electronic properties of the phenyl ring. This unique structural feature is anticipated to confer distinct reactivity and properties compared to less hindered N-aryl-1,2-benzenediamines.
Such compounds are of significant interest as precursors to a wide range of heterocyclic structures, including benzimidazoles, quinoxalines, and benzodiazepines, which are prominent scaffolds in medicinal chemistry.[1][2] Furthermore, the diamine functionality offers potential as a bidentate ligand for transition metal catalysis.[3]
Proposed Synthesis Protocol
The synthesis of N-aryl amines is most effectively achieved through modern cross-coupling reactions. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of C-N bond formation due to its high efficiency and broad substrate scope.[4][5][6][7] An alternative, the Ullmann condensation, is a copper-catalyzed reaction that can also be employed for N-arylation.[8][9][10][11][12] Given its generally milder conditions and higher functional group tolerance, the Buchwald-Hartwig amination is the recommended approach for the synthesis of N-(3,5-di-tert-butylphenyl)-1,2-benzenediamine.
Buchwald-Hartwig Amination Approach
This protocol outlines the palladium-catalyzed coupling of o-phenylenediamine with 1-bromo-3,5-di-tert-butylbenzene. The mono-arylation of o-phenylenediamine can be challenging due to the potential for double arylation. However, by carefully controlling the stoichiometry of the reactants, the desired mono-arylated product can be selectively synthesized.
Reaction Scheme:
Figure 1: Proposed Buchwald-Hartwig amination for the synthesis of N-(3,5-di-tert-butylphenyl)-1,2-benzenediamine.
Starting Materials & Reagents:
| Compound/Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| o-Phenylenediamine | 95-54-5 | C₆H₈N₂ | 108.14 |
| 1-Bromo-3,5-di-tert-butylbenzene | 22385-77-9 | C₁₄H₂₁Br | 269.22 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | C₅₁H₄₂O₃Pd₂ | 915.72 |
| XPhos | 564483-18-7 | C₃₃H₄₉P | 488.71 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | C₄H₉NaO | 96.10 |
| Toluene (anhydrous) | 108-88-3 | C₇H₈ | 92.14 |
Step-by-Step Experimental Protocol:
-
Reaction Setup: To a dry Schlenk flask, add 1-bromo-3,5-di-tert-butylbenzene (1.0 equiv), Pd₂(dba)₃ (0.01 equiv), and XPhos (0.02 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reagents Addition: Under the inert atmosphere, add anhydrous toluene, followed by o-phenylenediamine (1.2 equiv) and sodium tert-butoxide (1.4 equiv). The use of excess o-phenylenediamine helps to favor mono-arylation.
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired N-(3,5-di-tert-butylphenyl)-1,2-benzenediamine.
Physicochemical and Spectroscopic Properties (Predicted)
The following properties are predicted based on the chemical structure and data from analogous compounds.
Table of Predicted Physicochemical Properties:
| Property | Predicted Value |
| Molecular Formula | C₂₀H₂₈N₂ |
| Molecular Weight | 296.45 g/mol |
| Appearance | Off-white to pale brown solid |
| Melting Point | Expected to be in the range of 100-150 °C |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, toluene); insoluble in water. |
| pKa | The amine protons are expected to have pKa values typical for aromatic amines. |
Predicted Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both phenyl rings and the amine protons. The tert-butyl groups will appear as a sharp singlet. The protons on the o-phenylenediamine ring will likely show complex splitting patterns.
-
¹³C NMR: The carbon NMR spectrum will display signals for the tert-butyl carbons, the aromatic carbons of both rings, and the carbons attached to the nitrogen atoms.[13][14][15]
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic N-H stretching bands for the primary and secondary amines in the region of 3300-3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.[16][17][18][19][20][21]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of tert-butyl groups and cleavage of the C-N bond.[22][23][24][25][26]
Potential Applications in Research and Development
The unique structure of N-(3,5-di-tert-butylphenyl)-1,2-benzenediamine makes it a promising candidate for several applications in drug discovery and materials science.
Precursor for Bioactive Heterocycles
o-Phenylenediamines are well-established precursors for the synthesis of a wide variety of nitrogen-containing heterocycles. The condensation of N-(3,5-di-tert-butylphenyl)-1,2-benzenediamine with various electrophiles can lead to novel derivatives of:
-
Benzimidazoles: Reaction with carboxylic acids or aldehydes. Benzimidazole derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.
-
Quinoxalines: Reaction with 1,2-dicarbonyl compounds. Quinoxalines are found in numerous biologically active compounds and are used as dyes and pharmaceuticals.
-
Benzodiazepines: Reaction with β-ketoesters or other suitable precursors. Benzodiazepines are a class of psychoactive drugs.[24]
The sterically bulky 3,5-di-tert-butylphenyl group can be leveraged to modulate the pharmacological properties of the resulting heterocyclic compounds, potentially leading to enhanced selectivity or potency.
Figure 2: Synthetic pathways from N-(3,5-di-tert-butylphenyl)-1,2-benzenediamine to key heterocyclic scaffolds.
Ligand in Transition Metal Catalysis
The two adjacent nitrogen atoms in N-(3,5-di-tert-butylphenyl)-1,2-benzenediamine can act as a bidentate ligand, chelating to a metal center. The steric bulk provided by the di-tert-butylphenyl group can create a unique coordination environment around the metal, potentially influencing the catalytic activity and selectivity in various transformations. This could be particularly relevant in asymmetric catalysis, where the ligand architecture plays a crucial role in determining the stereochemical outcome of a reaction.[27]
Antioxidant Properties
Substituted phenylenediamines are known for their antioxidant properties, which are utilized in various industrial applications, such as rubber vulcanization.[28][29][30][31][32] The electron-donating nature of the amino groups allows them to act as radical scavengers. The 3,5-di-tert-butylphenyl moiety may further enhance this property and provide oxidative stability, making it a candidate for investigation as a novel antioxidant in various materials.
Safety and Handling
As a research chemical, N-(3,5-di-tert-butylphenyl)-1,2-benzenediamine should be handled with appropriate safety precautions. While specific toxicity data is unavailable, the starting materials provide some guidance:
-
o-Phenylenediamine: Is known to be toxic and a suspected carcinogen. It can cause skin and eye irritation.[5][33]
-
3,5-di-tert-butylaniline: May cause skin, eye, and respiratory irritation.
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
N-(3,5-di-tert-butylphenyl)-1,2-benzenediamine represents a compelling target for chemical synthesis and exploration. While not a commercially cataloged compound, its synthesis is achievable through established modern organic chemistry techniques such as the Buchwald-Hartwig amination. Its unique sterically hindered structure suggests significant potential as a precursor for novel bioactive heterocyclic compounds and as a specialized ligand in transition metal catalysis. This guide provides a foundational framework for researchers to synthesize, characterize, and explore the applications of this intriguing molecule, paving the way for new discoveries in medicinal chemistry and materials science.
References
- M. O. F. Goulart, "Recent Advances in the Chemistry of o-Phenylenediamines," J. Braz. Chem. Soc., 2004, 15, 1-13.
- P. N. Preston, "Synthesis, Reactions, and Spectroscopic Properties of Benzimidazoles," Chem. Rev., 1974, 74, 279-314.
- J. F. Hartwig, "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides," Acc. Chem. Res., 2008, 41, 1534-1544.
- S. L. Buchwald, et al., "A New, General, and Efficient Palladium-Catalyzed Amination of Aryl Halides," J. Am. Chem. Soc., 1996, 118, 7215-7216.
- I. P. Beletskaya and A. V. Cheprakov, "The Buchwald-Hartwig Reaction: A Decade of Progress," Organometallics, 2007, 26, 5937-5969.
- F. Ullmann, "Ueber eine neue Bildungsweise von Diphenylaminderivaten," Ber. Dtsch. Chem. Ges., 1903, 36, 2382-2384.
- S. V. Ley and A. W. Thomas, "Modern Synthetic Methods for Copper-Mediated C(aryl)-N, C(aryl)-O, and C(aryl)-S Bond Formation," Angew. Chem. Int. Ed., 2003, 42, 5400-5449.
-
PubChem, "o-Phenylenediamine," National Center for Biotechnology Information. [Link]
-
PubChem, "3,5-Di-tert-butylaniline," National Center for Biotechnology Information. [Link]
- Sigma-Aldrich, "Safety D
- TCI Chemicals, "Safety D
- R. Martin and S. L. Buchwald, "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands," Acc. Chem. Res., 2008, 41, 1461-1473.
- D. S. Surry and S. L. Buchwald, "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination," Angew. Chem. Int. Ed., 2008, 47, 6338-6361.
- H-J. Cristau, P. P. Cellier, J-F. Spindler, M. Taillefer, "A General and Mild Ullmann-Type Synthesis of Diaryl Ethers," Org. Lett., 2004, 6, 913-916.
- Spectroscopic data for N-phenyl-1,2-benzenediamine and related compounds can be found in various chemical databases and liter
- The application of N-aryl-1,2-benzenediamines as precursors to bioactive molecules is extensively documented in medicinal chemistry literature. For example, see: G. W. Rewcastle, et al., J. Med. Chem., 1991, 34, 217-224.
- The use of diamine ligands in catalysis is a broad field. For a relevant review, see: C. J. White and A. J. P. White, "Transition Metal Complexes of N-Substituted o-Phenylenediamine Ligands," Coord. Chem. Rev., 2009, 253, 531-556.
- J. K. Stille, "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles," Angew. Chem. Int. Ed. Engl., 1986, 25, 508-524.
Sources
- 1. Green and High Efficient Synthesis of 2-Aryl Benzimidazoles: Reaction of Arylidene Malononitrile and 1,2-Phenylenediamine Derivatives in Water or Solvent-Free Conditions [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. mdpi.com [mdpi.com]
- 12. Chemicals [chemicals.thermofisher.cn]
- 13. rsc.org [rsc.org]
- 14. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 16. spectrabase.com [spectrabase.com]
- 17. researchgate.net [researchgate.net]
- 18. 1,4-Benzenediamine, N-(1-methylethyl)-N'-phenyl- [webbook.nist.gov]
- 19. researchgate.net [researchgate.net]
- 20. p-Phenylenediamine(106-50-3) IR Spectrum [m.chemicalbook.com]
- 21. o-Phenylenediamine(95-54-5) 1H NMR spectrum [chemicalbook.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. masspec.scripps.edu [masspec.scripps.edu]
- 24. Publications | OSU Mass Spectrometry Center [mass-spec.chem.oregonstate.edu]
- 25. Synthesis and nuclear magnetic resonance spectroscopic, mass spectroscopic, and plasma amine oxidase inhibitory properties of analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Rutgers University Office of Research logo [techfinder.rutgers.edu]
- 28. researchgate.net [researchgate.net]
- 29. P-phenylenediamine antioxidants and their quinone derivatives: A review of their environmental occurrence, accessibility, potential toxicity, and human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM2.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
